molecular formula C25H33N3O6 B8525175 tert-butyl 2-[6-(dimethylcarbamoyl)-2-morpholin-4-yl-4-oxochromen-8-yl]pyrrolidine-1-carboxylate

tert-butyl 2-[6-(dimethylcarbamoyl)-2-morpholin-4-yl-4-oxochromen-8-yl]pyrrolidine-1-carboxylate

Cat. No.: B8525175
M. Wt: 471.5 g/mol
InChI Key: RSRZIESOVVBXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(6-(dimethylcarbamoyl)-2-morpholino-4-oxo-4H-chromen-8-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a combination of functional groups, including a chromenone core, a morpholine ring, and a pyrrolidine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[6-(dimethylcarbamoyl)-2-morpholin-4-yl-4-oxochromen-8-yl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-(dimethylcarbamoyl)-2-morpholino-4-oxo-4H-chromen-8-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[6-(dimethylcarbamoyl)-2-morpholin-4-yl-4-oxochromen-8-yl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool for biochemical assays .

Medicine

Its unique structure allows for the modulation of biological activity, making it a promising lead compound for the development of new therapeutics .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .

Mechanism of Action

The mechanism of action of tert-butyl 2-[6-(dimethylcarbamoyl)-2-morpholin-4-yl-4-oxochromen-8-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(6-(dimethylcarbamoyl)-2-morpholino-4-oxo-4H-chromen-8-yl)pyrrolidine-1-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance of stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H33N3O6

Molecular Weight

471.5 g/mol

IUPAC Name

tert-butyl 2-[6-(dimethylcarbamoyl)-2-morpholin-4-yl-4-oxochromen-8-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C25H33N3O6/c1-25(2,3)34-24(31)28-8-6-7-19(28)17-13-16(23(30)26(4)5)14-18-20(29)15-21(33-22(17)18)27-9-11-32-12-10-27/h13-15,19H,6-12H2,1-5H3

InChI Key

RSRZIESOVVBXAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC3=C2OC(=CC3=O)N4CCOCC4)C(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 2-(6-(dimethylcarbamoyl)-2-morpholino-4-oxo-4H-chromen-8-yl)-1H-pyrrole-1-carboxylate (0.6 g, 1.28 mmol) in MeOH (10 mL) was hydrogenated over 5% Rh/Al2O3 (NanoThales CatCart cartridge, product ID THS 02118) with the H-Cube (Continuous flow hydrogenation apparatus HC-2.5S from THALES Nanotechnology Inc. Budapest H-1031; Zahony u.7.; Hungaria) at 10 bars, 50° C. and a flow rate of 1 mL/min. for 3.5 h with continuous recycling. The cartridge was replaced by a 10% Pd/c cartridge and hydrogenation was pursued for 6 h at 60 bars and 60° C. The mixture was evaporated to dryness to give a solid which was triturated in diethyl ether, filtered and dried under vacuum at 50° C. to afford pure tert-butyl 2-(6-(dimethylcarbamoyl)-2-morpholino-4-oxo-4H-chromen-8-yl)pyrrolidine-1-carboxylate (0.30 g, 50%) as a white solid. The crude product was used as such for the next step. Mass Spectrum: m/z [M+H]+=472.
Name
tert-butyl 2-(6-(dimethylcarbamoyl)-2-morpholino-4-oxo-4H-chromen-8-yl)-1H-pyrrole-1-carboxylate
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.